

# Spectroscopic Profile of Benzyldiisopropylamine: A Technical Guide

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## Compound of Interest

Compound Name: Benzyldiisopropylamine

Cat. No.: B112513

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This technical guide provides a summary of available spectroscopic data for **Benzyldiisopropylamine** (also known as N-benzyl-N-isopropylpropan-2-amine). The information presented herein is intended to support research and development activities by offering a centralized resource for its structural characterization. Due to the limited availability of experimentally verified public data for this specific compound, this guide combines sourced information with generalized experimental protocols.

## Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **Benzyldiisopropylamine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Complete, experimentally verified  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **Benzyldiisopropylamine** are not readily available in public spectral databases. The following tables provide predicted chemical shifts based on structure-correlation principles and data from similar compounds.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **Benzyldiisopropylamine**

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
CH <sub>3</sub> (isopropyl)	~1.0 - 1.2	Doublet	12H
CH (isopropyl)	~2.9 - 3.1	Septet	2H
CH <sub>2</sub> (benzyl)	~3.5 - 3.7	Singlet	2H
Ar-H (benzyl)	~7.2 - 7.4	Multiplet	5H

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **Benzyldiisopropylamine**

Carbon	Chemical Shift ( $\delta$ , ppm)
CH <sub>3</sub> (isopropyl)	~20 - 22
CH (isopropyl)	~50 - 55
CH <sub>2</sub> (benzyl)	~55 - 60
Ar-C (benzyl, C2, C6)	~128 - 129
Ar-C (benzyl, C3, C5)	~128 - 129
Ar-C (benzyl, C4)	~126 - 127
Ar-C (benzyl, C1)	~140 - 142

## Infrared (IR) Spectroscopy

Some characteristic infrared absorption peaks for **Benzyldiisopropylamine** have been reported.[\[1\]](#)

Table 3: Infrared (IR) Spectral Data for **Benzyldiisopropylamine**

Wavenumber (cm <sup>-1</sup> )	Functional Group Association
3200 - 3000	C-H stretching (aromatic and aliphatic)
1300	C-N stretching
1075	C-N stretching

## Mass Spectrometry (MS)

Experimentally determined mass spectrometry data for **Benzylidiisopropylamine** is available, indicating its molecular weight.<sup>[2]</sup> The fragmentation pattern can be predicted based on the structure and common fragmentation pathways of benzylamines.

Table 4: Mass Spectrometry (MS) Data for **Benzylidiisopropylamine**

m/z	Interpretation
191.17	Molecular Ion [M] <sup>+</sup>
176	[M - CH <sub>3</sub> ] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion - base peak)
100	[M - C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 10-25 mg of **Benzylidiisopropylamine** in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a clean, dry NMR tube. Add a

small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition for  $^1\text{H}$  NMR:
  - Tune and shim the instrument to optimize magnetic field homogeneity.
  - Acquire the spectrum using a standard pulse sequence.
  - Typical parameters include a spectral width of 12-15 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- Data Acquisition for  $^{13}\text{C}$  NMR:
  - Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon.
  - A wider spectral width (e.g., 0-220 ppm) is used.
  - A significantly larger number of scans is required due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Neat Liquid): As **Benzylidiisopropylamine** is a liquid at room temperature, the neat liquid film method is appropriate.

- Place a small drop of the sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.
  - Place the prepared salt plate assembly into the sample holder of the spectrometer.
  - Acquire the sample spectrum, typically over a range of  $4000\text{ cm}^{-1}$  to  $400\text{ cm}^{-1}$ .
- Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

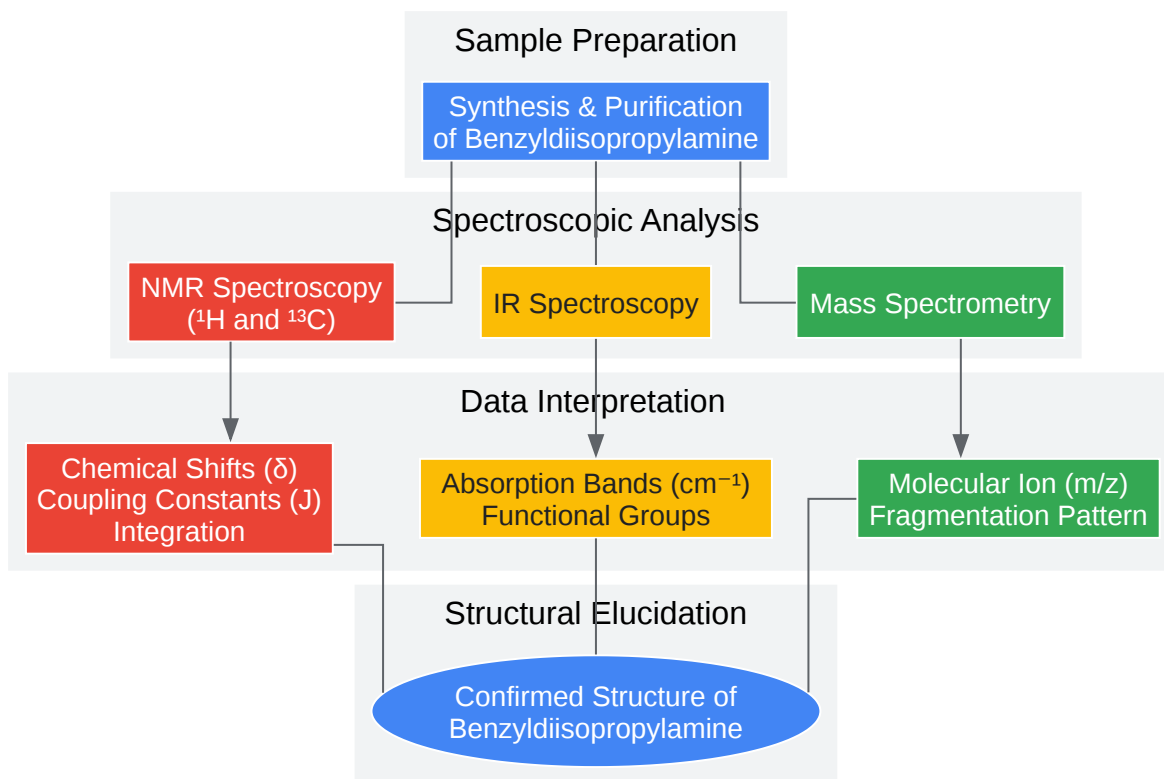
- Sample Preparation: Prepare a dilute solution of **Benzylidiisopropylamine** in a volatile organic solvent such as methanol or acetonitrile.
- Instrumentation: Utilize a mass spectrometer, commonly coupled with a gas chromatography (GC-MS) system for sample introduction and separation. Electron Ionization (EI) is a common ionization technique for such molecules.
- Data Acquisition:
  - The sample is injected into the GC, where it is vaporized and separated from any impurities.

- The separated compound enters the mass spectrometer's ion source, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation.
- The resulting ions are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer.
- A detector records the abundance of each ion.
- Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their  $m/z$  ratio. The peak with the highest  $m/z$  often corresponds to the molecular ion, and the fragmentation pattern provides valuable structural information.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of an organic compound like **Benzyldiisopropylamine**.

## Workflow for Spectroscopic Characterization of Benzyldiisopropylamine



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Caption: Logical workflow for the structural elucidation of **Benzyldiisopropylamine**.

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